

Application Notes and Protocols for DNA Affinity Chromatography of ATF/E4TF3

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Compound of Interest

Compound Name: WL 47 dimer

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This document provides detailed application notes and experimental protocols for the purification of the activating transcription factor (ATF) and E4 transcription factor 3 (E4TF3) protein complex using DNA affinity chromatography. This powerful technique leverages the specific binding affinity of these transcription factors for their cognate DNA sequence to achieve high purity.

Introduction

The ATF/E4TF3 family of transcription factors plays a crucial role in the regulation of gene expression, particularly in the context of viral infection, cellular stress response, and proliferation. The adenovirus E4 promoter is a well-characterized target of E4TF3. Understanding the function and regulation of these proteins is of significant interest in virology, oncology, and drug development. DNA affinity chromatography provides an effective method for isolating these proteins from crude nuclear extracts for downstream applications such as structural studies, functional assays, and drug screening.

Data Presentation

Table 1: Purified ATF/E4TF3 Polypeptides

A study on the direct purification of multiple ATF/E4TF3 polypeptides from HeLa cell crude nuclear extracts using DNA affinity latex particles resulted in the co-purification of several polypeptides.[1] The molecular masses of these purified proteins are summarized below.

Polypeptide	Molecular Mass (kDa)
1	116
2	80
3	65
4	60
5	55
6	47
7	45
8	43

Table 2: Quantitative Yield of 43-kDa ATF/E4TF3 Protein

The purification of the 43-kDa ATF/E4TF3 protein from crude nuclear extracts of HeLa cells yielded the following amount of purified protein.[1]

Starting Material	Purified Protein	Yield
8 mg of crude nuclear extracts	43-kDa ATF/E4TF3	~2 µg

Experimental Protocols

This section details the key experimental protocols for the purification of ATF/E4TF3 using DNA affinity chromatography.

Preparation of the DNA Affinity Resin

The success of the purification depends on the quality of the affinity resin. This protocol describes the preparation of a DNA affinity resin using a synthetic oligonucleotide containing

the ATF/E4TF3 binding site. The minimal sequence for ATF transcription factor binding has been identified as 5'-TGACGTCCATG-3'.[\[2\]](#)

Materials:

- CNBr-activated Sepharose 4B
- Synthetic complementary oligonucleotides containing the ATF/E4TF3 binding site (e.g., 5'-GATCTGACGTCCATG-3' and 5'-GATCCATGGACGTCA-3')
- T4 Polynucleotide Kinase
- T4 DNA Ligase
- Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
- Blocking Buffer (1 M ethanolamine or 0.2 M glycine, pH 8.0)
- Wash Buffer (e.g., 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0, followed by 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)

Procedure:

- Oligonucleotide Preparation:
 1. Anneal the complementary oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
 2. Phosphorylate the 5' ends of the annealed oligonucleotides using T4 Polynucleotide Kinase.
 3. Ligate the phosphorylated oligonucleotides into concatemers using T4 DNA Ligase. This increases the density of binding sites on the resin.
- Coupling of DNA to Sepharose:
 1. Wash the CNBr-activated Sepharose with 1 mM HCl.

2. Immediately wash with Coupling Buffer.
 3. Add the ligated DNA to the washed Sepharose and incubate overnight at 4°C with gentle agitation.
- Blocking and Washing:
 1. Block any remaining active groups on the Sepharose by incubating with Blocking Buffer for 2-4 hours at room temperature.
 2. Wash the resin extensively with alternating low and high pH Wash Buffers to remove non-covalently bound DNA.
 3. Finally, equilibrate the resin with the Binding Buffer.

DNA Affinity Chromatography

This protocol outlines the steps for purifying ATF/E4TF3 from a crude nuclear extract.

Materials:

- Prepared DNA affinity resin
- Crude nuclear extract from a suitable cell line (e.g., HeLa cells)
- Binding Buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 10% glycerol, 0.5 mM PMSF)
- Wash Buffer (Binding Buffer with an increased salt concentration, e.g., 100-200 mM KCl)
- Elution Buffer (Binding Buffer with a high salt concentration, e.g., 1 M KCl)
- Non-specific competitor DNA (e.g., poly(dI-dC))

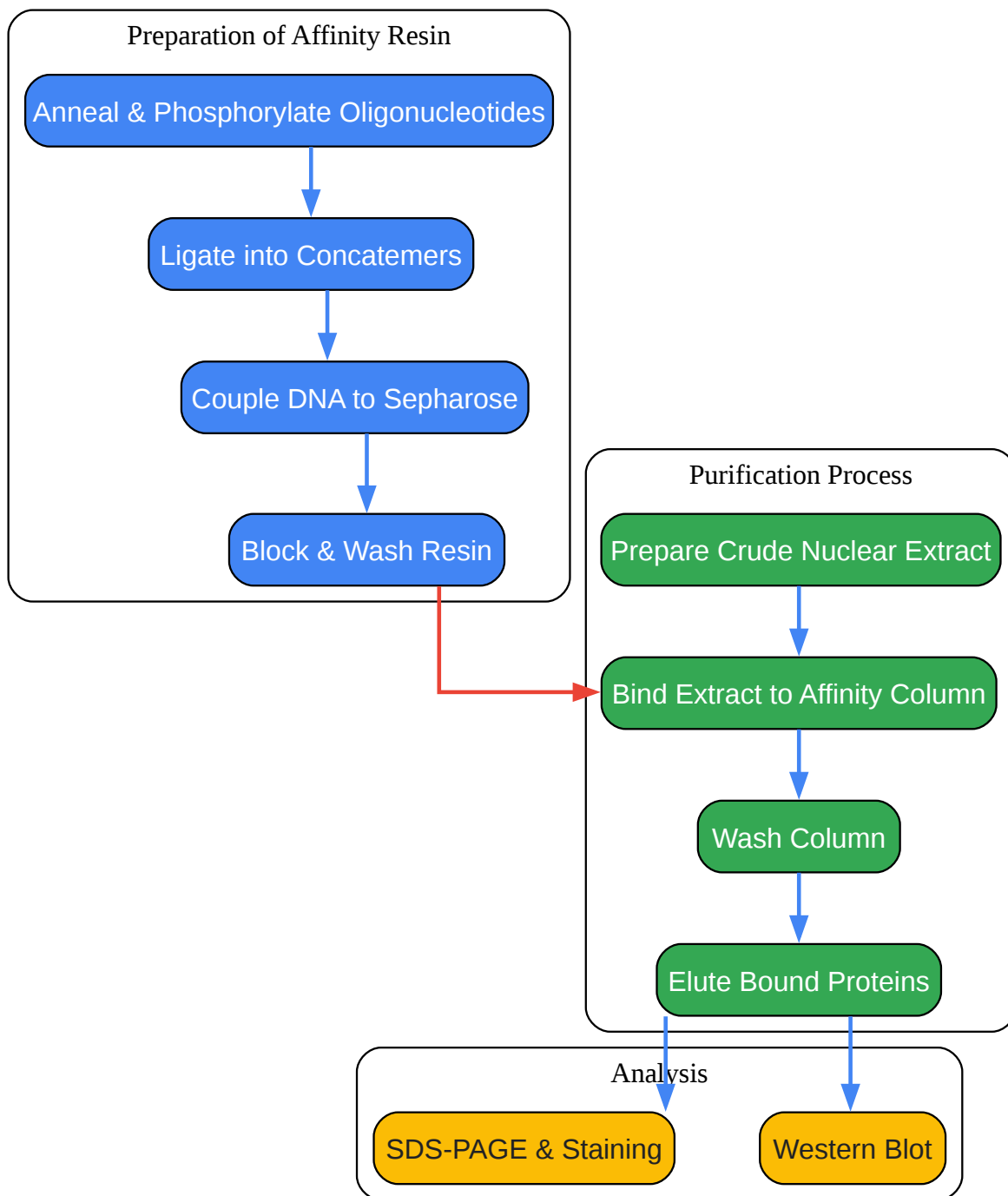
Procedure:

- Binding:

1. Incubate the crude nuclear extract with a non-specific competitor DNA, such as poly(dI-dC), on ice for 10-15 minutes to reduce non-specific binding of proteins to the affinity resin.
[3]
 2. Load the pre-incubated nuclear extract onto the equilibrated DNA affinity column.
 3. Allow the extract to flow through the column by gravity or at a slow flow rate (e.g., 0.5 ml/min) to ensure efficient binding of ATF/E4TF3 to the resin.
- Washing:
 1. Wash the column with at least 10 column volumes of Wash Buffer to remove unbound and weakly bound proteins.
 - Elution:
 1. Elute the bound proteins with Elution Buffer using a step or linear salt gradient (e.g., from 0.1 M to 1.0 M KCl).[3]
 2. Collect fractions and analyze for the presence of ATF/E4TF3 polypeptides by SDS-PAGE and silver staining or Western blotting.

Visualizations

Experimental Workflow

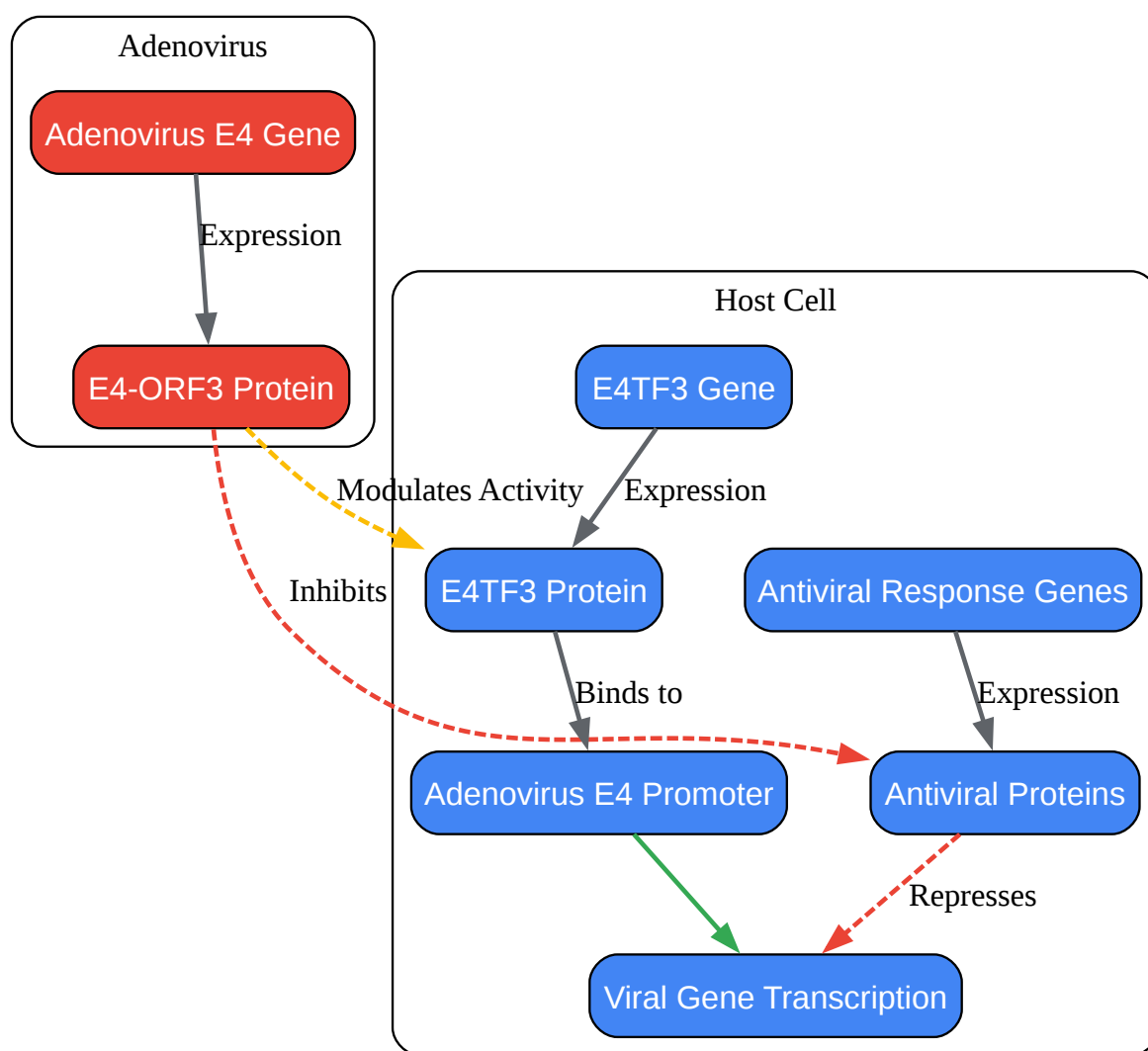


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Caption: Experimental workflow for ATF/E4TF3 purification.

Signaling Pathway

The adenovirus E4 open reading frame 3 (E4-ORF3) protein is known to play a significant role in counteracting the host's antiviral responses. It achieves this, in part, by reorganizing cellular proteins, including transcription factors, into nuclear tracks. This can lead to the modulation of host and viral gene expression. E4TF3 is a cellular transcription factor that binds to the adenovirus E4 promoter, and its activity can be influenced by the viral E4 proteins.



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Caption: Regulation of viral transcription by E4-ORF3 and E4TF3.

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References

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